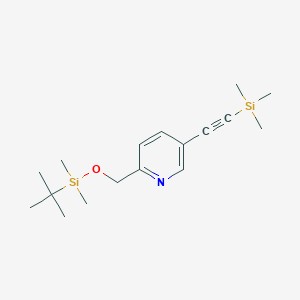
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine is a complex organic compound that features both tert-butyldimethylsilyl and trimethylsilyl groups These groups are often used in organic synthesis to protect functional groups and to introduce steric bulk, which can influence the reactivity and stability of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of silyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to less oxidized states.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and anhydrous solvents to maintain the integrity of the silyl groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with various molecular targets and pathways. The silyl groups can influence the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The exact molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a building block in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine
- dimethyl ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
What sets 2-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((trimethylsilyl)ethynyl)pyridine apart from similar compounds is its specific combination of silyl groups and the pyridine ring. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in specialized applications where other compounds might not perform as effectively .
Propiedades
Fórmula molecular |
C17H29NOSi2 |
|---|---|
Peso molecular |
319.6 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[[5-(2-trimethylsilylethynyl)pyridin-2-yl]methoxy]silane |
InChI |
InChI=1S/C17H29NOSi2/c1-17(2,3)21(7,8)19-14-16-10-9-15(13-18-16)11-12-20(4,5)6/h9-10,13H,14H2,1-8H3 |
Clave InChI |
FCTHLDFXIWFCEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


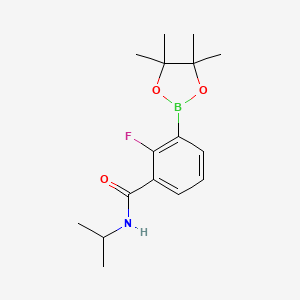
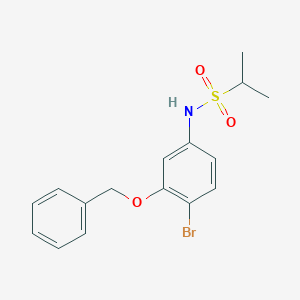

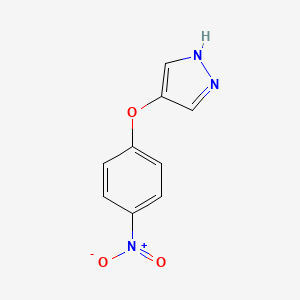

![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
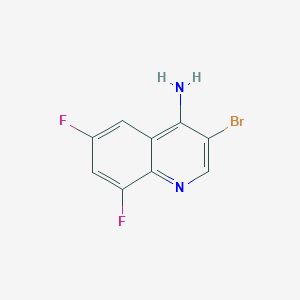
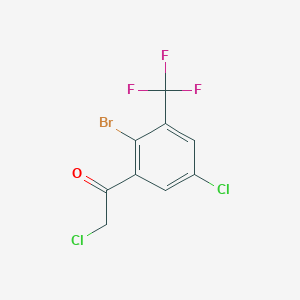
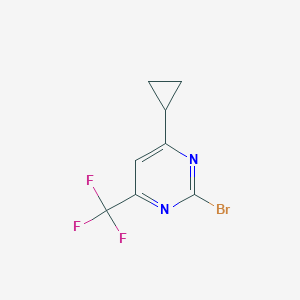
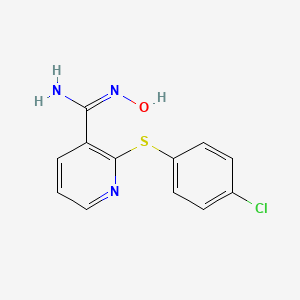
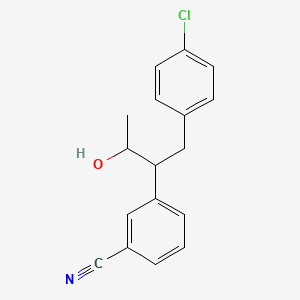

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
